Cas no 863029-00-9 (4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide)

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the methylamino and methylthio substituents, contribute to its reactivity and potential as an intermediate in synthetic chemistry. The carboxamide group enhances its versatility in forming hydrogen bonds, making it useful in molecular design and drug development. This compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties enable precise modifications, supporting its use in the synthesis of biologically active compounds. Researchers value this intermediate for its consistent purity and reliability in complex organic transformations.
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide structure
863029-00-9 structure
Product Name:4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
CAS No:863029-00-9
MF:C7H10N4OS
MW:198.245499134064
CID:1088707
PubChem ID:71720996
Update Time:2025-05-20

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
    • 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxamide
    • SB56958
    • 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
    • DTXSID70856854
    • 863029-00-9
    • Inchi: 1S/C7H10N4OS/c1-9-6-4(5(8)12)3-10-7(11-6)13-2/h3H,1-2H3,(H2,8,12)(H,9,10,11)
    • InChI Key: IKFRXDCJEQMGBV-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(N)=O)C(=N1)NC

Computed Properties

  • Exact Mass: 198.05753213g/mol
  • Monoisotopic Mass: 198.05753213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 106Ų

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM165049-1g
4-(methylamino)-2-(methylthio)pyrimidine-5-carboxamide
863029-00-9 95%
1g
$464 2021-08-05
Chemenu
CM165049-1g
4-(methylamino)-2-(methylthio)pyrimidine-5-carboxamide
863029-00-9 95%
1g
$446 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744371-1g
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
863029-00-9 98%
1g
¥3685.00 2024-04-28

Additional information on 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide: A Comprehensive Overview

The compound with CAS No. 863029-00-9, known as 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 4, 2, and 5. Specifically, the 4-position bears a methylamino group (-N(CH3)2), the 2-position has a methylthio group (-SCH3), and the 5-position is substituted with a carboxamide group (-CONH2). These functional groups contribute to the compound's unique chemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammation. The methylamino and methylthio substituents in this compound are particularly interesting due to their potential role in modulating biological pathways. For instance, the methylamino group can act as a hydrogen bond donor, enhancing the compound's ability to interact with target proteins. Similarly, the methylthio group can influence the compound's stability and solubility, making it more amenable for pharmacological applications.

One of the most notable aspects of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is its potential as a lead compound in drug design. Researchers have explored its ability to inhibit key enzymes involved in cellular signaling pathways. For example, studies have shown that this compound exhibits inhibitory activity against certain kinases, which are critical targets in cancer therapy. The carboxamide group at position 5 plays a crucial role in these interactions by providing a site for hydrogen bonding with the active site of the enzyme.

Moreover, the synthesis of this compound has been optimized through various routes, including multi-component reactions and microwave-assisted synthesis. These methods not only improve yield but also reduce reaction time, making the compound more accessible for further research. The synthesis involves several key steps, such as nucleophilic substitution and condensation reactions, which are essential for constructing the pyrimidine ring system.

In terms of applications, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide has shown promise in preclinical studies as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for developing treatments against emerging infectious diseases. Additionally, this compound has been investigated for its potential role in modulating immune responses, which could be beneficial in autoimmune disorders.

Recent advancements in computational chemistry have also contributed to understanding the molecular interactions of this compound. Molecular docking studies have revealed that 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide binds effectively to specific receptors, providing insights into its mechanism of action. These studies are crucial for guiding further optimization of the compound to enhance its potency and selectivity.

In conclusion, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide (CAS No. 863029-00-9) is a versatile molecule with significant potential in drug discovery and development. Its unique structure and functional groups make it an attractive candidate for targeting various biological pathways. With ongoing research and advancements in synthetic methods, this compound is expected to play a pivotal role in addressing unmet medical needs.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.